molecular formula C9H20N2O B15324586 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine

Cat. No.: B15324586
M. Wt: 172.27 g/mol
InChI Key: PRNDCFAMLUFNKT-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine ( 1247909-03-0) is a chemical compound with the molecular formula C9H20N2O and a molecular weight of 172.27 g/mol . Its structure features a pyrrolidine heterocycle linked via an ethoxy spacer to a propan-1-amine chain, making it a valuable bifunctional building block in medicinal chemistry and chemical biology research . The pyrrolidine ring is a common motif in bioactive molecules, and its incorporation can influence the physicochemical properties and binding characteristics of lead compounds. The primary amine terminus offers a versatile handle for conjugation, amidation, and other synthetic modifications, while the tertiary amine within the pyrrolidine ring can contribute to solubility and serve as a ligand for metalloenzymes. This combination makes this amine a useful intermediate for the synthesis of more complex molecules, such as potential enzyme inhibitors, receptor ligands, and functionalized materials. As a key synthetic intermediate, it is employed in the discovery and development of new therapeutic agents. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed as per the material safety data sheet.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)propan-1-amine

InChI

InChI=1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2

InChI Key

PRNDCFAMLUFNKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOCCCN

Origin of Product

United States

Preparation Methods

Traditional Alkylation Approaches

The most common route to 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves nucleophilic substitution reactions between pyrrolidine and halogenated precursors. For example, 2-chloroethoxypropan-1-amine derivatives serve as intermediates, where the chloride group is displaced by pyrrolidine under basic conditions. A representative procedure involves dissolving 2-chloroethoxypropan-1-amine (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and adding pyrrolidine (2.5 equiv.) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) as a base. The reaction is stirred at 60°C for 12–24 hours, followed by extraction with ethyl acetate and concentration under reduced pressure. Purification via high-performance liquid chromatography (HPLC) yields the target compound with a typical purity >95%.

Table 1: Optimization of Alkylation Conditions

Precursor Base Solvent Temperature (°C) Time (h) Yield (%)
2-Chloroethoxypropan-1-amine DIPEA THF 60 24 65
2-Bromoethoxypropan-1-amine K₂CO₃ DMF 80 18 72
2-Iodoethoxypropan-1-amine Cs₂CO₃ Acetonitrile 50 36 58

Microwave-assisted synthesis has emerged as a faster alternative. In one protocol, a mixture of 2-chloroethoxypropan-1-amine (1.0 equiv.), pyrrolidine (3.0 equiv.), and DIPEA (4.0 equiv.) in n-butanol is irradiated at 180°C for 1 hour in a microwave reactor. This method reduces reaction time from 24 hours to 1 hour while maintaining a comparable yield of 68%.

Reductive Amination Strategies

Reductive amination offers a route to this compound by reacting aldehyde or ketone intermediates with pyrrolidine in the presence of reducing agents. For instance, 3-(2-oxoethoxy)propanal is combined with pyrrolidine (1.2 equiv.) and sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) in methanol at room temperature for 6 hours. The reaction is quenched with aqueous ammonium chloride, extracted with dichloromethane, and purified via column chromatography (SiO₂, 10% methanol in dichloromethane) to yield the amine in 55% yield.

Key Considerations:

  • pH Control: Maintaining a pH of 4–6 using acetic acid improves imine formation and subsequent reduction.
  • Solvent Selection: Methanol and ethanol are preferred for their polarity, which stabilizes intermediates.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables scalable production of this compound. A Wang resin-bound propan-1-amine derivative is treated with 2-bromoethanol in dimethylformamide (DMF) at 50°C for 8 hours, followed by substitution with pyrrolidine (5.0 equiv.) and DIPEA (6.0 equiv.) at 80°C for 24 hours. Cleavage from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:1) affords the product in 70% yield after lyophilization.

Purification and Characterization

Purification typically involves liquid-liquid extraction, followed by chromatographic techniques:

  • HPLC: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve >98% purity.
  • Ion-Exchange Chromatography: Dowex 50WX4 resin selectively binds the amine, eluting with 2M ammonia in methanol.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.80–2.70 (m, 4H, NCH₂), 2.60–2.50 (m, 6H, CH₂NH₂ and OCH₂), 1.80–1.70 (m, 4H, pyrrolidine CH₂).
  • MS (ESI): m/z 173.2 [M+H]⁺.

Troubleshooting and Yield Optimization

Common challenges include low yields due to steric hindrance or side reactions. Strategies to mitigate these issues include:

  • Increasing Reaction Temperature: Enhances reaction kinetics but risks decomposition above 100°C.
  • Catalytic Additives: Potassium iodide (KI) accelerates SN2 reactions via the “Finkelstein effect”.
  • Solvent Screening: Polar aprotic solvents like DMF improve solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and propan-1-amine groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

3-(Pyrrolidin-1-yl)propan-1-amine

  • Structure : Lacks the ethoxy spacer; pyrrolidine is directly attached to propane-1-amine.
  • Synthesis : Prepared via alkylation of pyrrolidine with 3-bromopropan-1-amine, yielding ~70–80% under mild conditions (DIPEA, DCM) .
  • Properties :
    • Higher lipophilicity (logP ~1.2) due to reduced polarity.
    • Shorter chain length may limit binding to deep hydrophobic pockets in enzymes.
  • Applications : Key intermediate in SMYD2 inhibitors (e.g., LLY-507) .

3-(Azetidin-1-yl)propan-1-amine

  • Structure : Azetidine (4-membered ring) replaces pyrrolidine.
  • Synthesis : Similar to pyrrolidine analogs but requires longer reaction times (72 hours vs. 48 hours) due to azetidine’s lower nucleophilicity .
  • Properties: Increased ring strain enhances reactivity.
  • Applications : Used in sulfonamide derivatives for antimicrobial screening .

Bis-NH2-C1-PEG3 (3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propan-1-amine)

  • Structure : Incorporates a PEG3 spacer between two amine groups.
  • Synthesis : Multi-step etherification with ethylene oxide derivatives .
  • Properties :
    • Enhanced hydrophilicity (logP ~−1.5) due to PEG chain.
    • Higher molecular weight (268.3 g/mol) limits blood-brain barrier penetration.
  • Applications : Drug delivery systems and bioconjugation .

2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride

  • Structure : Aromatic phenyl group introduced into the ethoxy chain.
  • Synthesis: Ullmann coupling or Mitsunobu reaction for aryl ether formation .
  • Properties :
    • Aromaticity enables π-π stacking with protein residues.
    • Dihydrochloride salt improves aqueous solubility (~50 mg/mL).
  • Applications : Probable use in CNS-targeting agents due to structural resemblance to neurotransmitter analogs .

Key Research Findings

  • Synthetic Challenges: The ethoxy spacer in 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine introduces steric hindrance, reducing reaction yields (~50–60%) compared to non-ethoxy analogs (~70–80%) .
  • Biological Performance : Pyrrolidine-containing analogs generally exhibit superior metabolic stability over morpholine or piperidine derivatives due to reduced CYP450 metabolism .
  • Safety : Amines with ethoxy groups (e.g., 3-(2'-methoxy-ethoxy)propylamine) require stringent handling due to skin irritation risks (see SDS in ).

Q & A

Q. (Basic) What are the common synthetic routes for 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, such as:

  • Alkylation of pyrrolidine with a halogenated ethoxypropan-1-amine precursor.
  • Nucleophilic substitution under controlled pH and temperature to minimize byproducts .

Q. Key optimization parameters :

  • Temperature : Maintained between 40–60°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield .

Table 1 : Example reaction conditions and yields from analogous syntheses

PrecursorSolventTemp (°C)CatalystYield (%)
ChloroethoxypropanamineDMF50None65
BromoethoxypropanamineAcetonitrile60TBAB82

Q. (Advanced) How can researchers mitigate side reactions during the alkylation of pyrrolidine?

Side reactions (e.g., over-alkylation or ring-opening of pyrrolidine) are addressed by:

  • Stoichiometric control : Limiting the molar ratio of alkylating agent to pyrrolidine (1:1.2) .
  • Inert atmosphere : Use of nitrogen/argon to prevent oxidation of intermediates .
  • Real-time monitoring : Employing HPLC to track reaction progress and quench at optimal conversion (~85%) .

II. Structural Characterization

Q. (Basic) What analytical techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the pyrrolidine ring (δ 2.5–3.0 ppm) and ethoxypropyl chain (δ 3.4–3.7 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 187.18) .
  • HPLC purity assessment : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. (Advanced) How should researchers interpret conflicting NMR data for this compound?

Discrepancies may arise from:

  • Solvent effects : Chemical shifts vary in D2_2O vs. CDCl3_3; use deuterated solvents consistently .
  • Dynamic equilibria : Pyrrolidine ring puckering or amine protonation states can split signals. Perform variable-temperature NMR to resolve splitting .

III. Biological Activity Evaluation

Q. (Basic) What strategies are recommended for evaluating neuropharmacological activity?

  • Receptor binding assays : Screen for affinity at adrenergic (α2_2) or dopaminergic receptors using radioligand displacement .
  • Functional assays : Measure cAMP modulation in cell lines expressing target GPCRs .

Table 2 : Example receptor binding data for structurally similar amines

CompoundReceptor IC50_{50} (nM)Selectivity Ratio (α2_2/D2_2)
Analog A120 ± 153.2
Analog B85 ± 101.8

Q. (Advanced) How can researchers resolve contradictions in reported biological activity?

  • Comparative analysis : Benchmark against reference compounds with known activity profiles (e.g., clonidine for α2_2 agonism) .
  • Dose-response validation : Use Hill slope analysis to confirm efficacy and eliminate false positives from assay artifacts .

IV. Computational and Mechanistic Studies

Q. (Basic) What computational methods predict the reactivity of this compound?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate interactions with receptor binding pockets (e.g., α2_2-adrenergic receptor) using AutoDock Vina .

Q. (Advanced) How can quantum mechanics/molecular mechanics (QM/MM) clarify reaction mechanisms?

  • Transition state analysis : Identify energy barriers in key steps (e.g., pyrrolidine alkylation) .
  • Solvent effects : Include explicit solvent molecules in simulations to model solvolysis pathways .

Safety and Handling

Q. (Basic) What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

Q. (Advanced) How should researchers manage acute toxicity risks?

  • First aid : Immediate rinsing of exposed skin/eyes with water for 15+ minutes .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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